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Compound of Interest

Compound Name: HTH-01-015

Cat. No.: B607985 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of HTH-01-015's Performance Against Other Kinase Inhibitors with Supporting Experimental

Data.

In the landscape of kinase inhibitor development, achieving high selectivity remains a critical

challenge to minimize off-target effects and enhance therapeutic efficacy. HTH-01-015 has

emerged as a potent and highly selective inhibitor of NUAK1, a member of the AMP-activated

protein kinase (AMPK)-related kinase family. This guide provides a comprehensive comparison

of the selectivity profile of HTH-01-015 against three well-characterized kinase inhibitors with

distinct selectivity profiles: the multi-targeted inhibitor Dasatinib, the broad-spectrum inhibitor

Staurosporine, and the multi-targeted receptor tyrosine kinase inhibitor Sunitinib.

Quantitative Selectivity Profiles
The following table summarizes the inhibitory activity of HTH-01-015, Dasatinib, Sunitinib, and

Staurosporine against a panel of selected kinases. The data, presented as IC50 (half-maximal

inhibitory concentration) or Kd (dissociation constant) values, are compiled from various kinase

profiling studies. Lower values indicate higher potency.
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Kinase
Target

HTH-01-015
(IC50/Kd)

Dasatinib
(Kd)

Sunitinib
(Kd)

Staurospori
ne (IC50)

Primary
Function

NUAK1 100 nM[1][2] >10,000 nM >10,000 nM -

Cell

adhesion,

migration,

polarity[3]

NUAK2
>10,000

nM[1][2]
- - -

Regulation of

cellular

energy

homeostasis

ABL1 - 0.8 nM 1,600 nM 6 nM[4]

Cell

differentiation

, division,

adhesion

SRC - 0.5 nM 130 nM 6 nM[4]

Cell growth,

differentiation

, migration

LCK - 0.4 nM - -
T-cell

signaling

KIT - 1.1 nM 8 nM -

Cell survival,

proliferation,

differentiation

VEGFR2

(KDR)
- 13 nM 9 nM - Angiogenesis

PDGFRβ - 1.1 nM 2 nM -

Cell growth,

proliferation,

differentiation

PKCα >10,000 nM - - 2 nM[4]
Signal

transduction

PKA >10,000 nM - - 7 nM[4]
Signal

transduction
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CAMK2b - - - 20 nM[4]
Calcium

signaling

Note: The data presented is aggregated from multiple sources and assay conditions may vary.

Direct comparison should be made with caution. A significant portion of the data for Dasatinib

and Sunitinib is derived from KINOMEscan® profiling. HTH-01-015 was found to be highly

selective, not significantly inhibiting 139 other kinases in a broad panel screen.[5][6]

Staurosporine is known for its broad, non-selective kinase inhibition.[7]

Signaling Pathway Analysis
HTH-01-015 exerts its effects by specifically targeting the LKB1-NUAK1 signaling pathway,

which plays a crucial role in regulating cell adhesion, polarity, and migration.[3] The diagram

below illustrates this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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